molecular formula C23H24ClN3O3 B2489991 1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride CAS No. 1216435-48-1

1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B2489991
CAS RN: 1216435-48-1
M. Wt: 425.91
InChI Key: CLJSZJIXNORTIQ-UHFFFAOYSA-N
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Description

The compound “1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . A benzoyl group is also present in the molecule, which is often used in organic synthesis to introduce a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline moiety has a double-ring structure containing a benzene ring fused with a pyridine moiety . The benzoyl group is a carbonyl group bonded to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including ion-pair reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline is a colorless hygroscopic liquid with a strong odor .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential antimicrobial activity . The complex under study was examined for antimicrobial activity . This could have significant implications in the development of new antimicrobial drugs.

Computational Studies

Computational studies have been conducted on this compound . Theoretical calculations were carried out in vacuum and water using the B3LYP level 6–311G (d,p) levels of theory . These studies can provide insights into the compound’s stability and potential interactions.

Drug Discovery

Quinoline, a vital scaffold for leads in drug discovery, plays a major role in the field of medicinal chemistry . This compound, being a quinoline derivative, could potentially be used in the discovery of new drugs.

Industrial Applications

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, this compound could also find uses in these areas.

Biological Research

These molecules were being researched for their potential uses in a variety of fields, including those dealing with biology . This suggests that the compound could have potential applications in biological research.

Environmental Studies

Quinoline derivatives have also been studied in the context of environmental applications . This compound, as a quinoline derivative, could potentially be used in environmental studies.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Quinoline derivatives are a topic of interest in medicinal chemistry due to their biological activity .

properties

IUPAC Name

1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3.ClH/c1-29-17-7-8-20-18(13-17)21(26-11-9-16(10-12-26)23(24)28)19(14-25-20)22(27)15-5-3-2-4-6-15;/h2-8,13-14,16H,9-12H2,1H3,(H2,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJSZJIXNORTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

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